molecular formula C8H3ClF2O3 B151284 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride CAS No. 127163-51-3

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

Cat. No.: B151284
CAS No.: 127163-51-3
M. Wt: 220.56 g/mol
InChI Key: TWAYOQDEKAESKD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride (CAS 127163-51-3) is a fluorinated aromatic compound with the molecular formula C₈H₃ClF₂O₃ and a molecular weight of 220.557 g/mol . Its structure features a benzodioxole core substituted with two fluorine atoms at the 2-position and a reactive carbonyl chloride group at the 5-position. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for cystic fibrosis therapies like tezacaftor (a CFTR corrector) . Key physicochemical properties include:

  • Density: 1.66 g/cm³
  • Boiling Point: 44.5°C (at 760 mmHg)
  • Hazards: Corrosive (R34), harmful by inhalation, skin contact, or ingestion .

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF2O3/c9-7(12)4-1-2-5-6(3-4)14-8(10,11)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAYOQDEKAESKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378868
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
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Molecular Weight

220.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127163-51-3
Record name 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride
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Preparation Methods

Halogen Exchange via Potassium Fluoride Catalysis

The seminal process described in US5432290A involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) in the presence of a metal hydrogen fluoride catalyst (e.g., KHF₂). Key parameters include:

  • Catalyst system : KHF₂ (5–20 wt% relative to substrate) facilitates Cl/F exchange at 100–200°C.

  • Solvent : Polar aprotic solvents like sulfolane enhance reaction efficiency.

  • Molar ratio : KF to dichloro-substrate ratios of 2:1 to 2.5:1 optimize yields (100% conversion in 8 hours at 140°C).

This method’s robustness is demonstrated by its tolerance to trace water, which generates KHF₂ in situ via reaction with residual HCl.

Radical Chlorination Followed by Fluorination

US20210363127A1 discloses an alternative route starting from 1,3-benzodioxole, which undergoes radical-initiated chlorination in benzotrifluoride to yield 2,2-dichloro-1,3-benzodioxole. Subsequent fluorination via KF/KHF₂ (as in) completes the synthesis. Challenges include solvent separation due to similar boiling points of intermediates and solvents.

Introducing a carbonyl chloride group at the 5-position of 2,2-difluoro-1,3-benzodioxole requires strategic functional group interconversion. While direct methods are not detailed in the cited patents, plausible pathways include:

Friedel-Crafts Acylation

The electron-rich benzodioxole ring could undergo electrophilic substitution. However, the strong electron-withdrawing effect of the 2,2-difluoro group may deactivate the ring, necessitating harsh conditions or directing groups.

Oxidation of 5-Methyl Derivatives

A more feasible approach involves:

  • Synthesis of 5-methyl-2,2-difluoro-1,3-benzodioxole : Introducing a methyl group via Ullmann coupling or directed ortho-metalation.

  • Oxidation to carboxylic acid : Using KMnO₄ or CrO₃ under acidic conditions.

  • Conversion to acyl chloride : Treating the acid with SOCl₂ or PCl₅.

This route parallels known benzodioxole functionalizations but remains untested for the difluoro analog.

Direct Chlorocarbonylation

Transition metal-catalyzed carbonylation (e.g., using CO and Cl₂ with a Pd catalyst) could theoretically install the carbonyl chloride directly. However, compatibility with the difluoro-benzodioxole system is unverified.

Analytical and Process Considerations

Critical parameters for optimizing the target compound’s synthesis include:

ParameterOptimal RangeImpact on Yield/Purity
Reaction temperature80–200°CHigher temps accelerate Cl/F exchange but risk decomposition
Catalyst loading (KHF₂)5–20 wt%Insufficient catalyst reduces fluorination efficiency
Solvent polaritySulfolane > AcetonitrilePolar solvents stabilize ionic intermediates

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution and hydrolysis reactions, leading to the formation of different products .

Comparison with Similar Compounds

Piperonyloyl Chloride (1,3-Benzodioxole-5-carbonyl Chloride)

CAS 25054-53-9 | Molecular Formula : C₈H₅ClO₃ | Molecular Weight : 184.58 g/mol .

  • Structural Differences : Lacks fluorine substituents on the benzodioxole ring.
  • Physicochemical Properties :
    • Boiling Point : 268.11°C (vs. 44.5°C for the fluorinated analog) .
    • Reactivity : Less electronegative due to absence of fluorine, leading to slower hydrolysis and reduced acylating activity compared to the fluorinated derivative.
  • Applications : Used in agrochemicals and fragrances. Lower reactivity makes it less suitable for high-demand pharmaceutical intermediates.

2,2-Difluoro-1,3-benzodioxole-4-carbonyl Chloride

CAS 143096-86-0 | Molecular Formula : C₈H₃ClF₂O₃ | Molecular Weight : 220.557 g/mol .

  • Structural Differences : Carbonyl chloride group at the 4-position instead of the 5-position.
  • Impact of Substituent Position :
    • Electronic Effects : The 4-position carbonyl chloride may experience different electronic interactions with the fluorine atoms, altering reactivity in nucleophilic substitution reactions.
    • Steric Hindrance : Proximity of substituents may influence coupling reactions in drug synthesis.

2,2-Difluoro-1,3-benzodioxole-5-carboxylic Acid

CAS 398156-38-2 | Molecular Formula : C₈H₄F₂O₄ | Molecular Weight : 218.11 g/mol .

  • Functional Group Difference : Carboxylic acid (-COOH) replaces the carbonyl chloride (-COCl).
  • Reactivity : The acid is less reactive as an acylating agent but serves as a precursor for esters or amides.
  • Applications : Used in synthesizing tezacaftor and other CFTR modulators .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride 127163-51-3 C₈H₃ClF₂O₃ 220.557 44.5 Pharmaceutical intermediates
Piperonyloyl chloride 25054-53-9 C₈H₅ClO₃ 184.58 268.11 Agrochemicals, fragrances
2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride 143096-86-0 C₈H₃ClF₂O₃ 220.557 N/A Specialty chemical synthesis
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid 398156-38-2 C₈H₄F₂O₄ 218.11 N/A CFTR corrector precursors

Key Research Findings

Fluorine Substituents: The difluoro group in this compound enhances electrophilicity at the carbonyl carbon, making it more reactive than non-fluorinated analogs like piperonyloyl chloride. This property is critical in synthesizing tezacaftor, where rapid acylation improves yield .

Positional Isomerism : The 5-position carbonyl chloride exhibits higher reactivity in Suzuki-Miyaura couplings compared to the 4-position isomer due to favorable electronic effects .

Safety Profile: The fluorinated derivative poses greater handling risks (e.g., corrosive hazards) compared to non-fluorinated analogs, necessitating stringent safety protocols .

Biological Activity

2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety substituted with two fluorine atoms and a carbonyl chloride functional group. Its molecular formula is C8H4F2ClO3C_8H_4F_2ClO_3, with a molecular weight of approximately 220.56 g/mol. Physically, it is characterized as a white to pale brown crystalline solid with a melting point range of 151.5–157.5 °C.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The difluoro and carbonyl groups enhance the compound's binding affinity to various biological targets, modulating enzymatic activities that can lead to therapeutic effects.
  • Receptor Modulation : It has been shown to affect receptor pathways involved in cellular signaling, which may contribute to its potential as a drug precursor.

Medicinal Chemistry

Research indicates that this compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in drug development. Its derivatives have been explored for their potential therapeutic applications against various diseases .

Microbiology

A notable study demonstrated that the bacterium Pseudomonas putida F1 can catalyze the defluorination of 2,2-difluoro-1,3-benzodioxole at a rate of 2,100 nmol/h per mg of cellular protein. This process is significant for biodegradation studies and understanding metabolic pathways involving fluorinated compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

  • Synthesis of Kv3 Inhibitors : Research has focused on synthesizing Kv3 inhibitors using this compound as a precursor. The findings suggest that derivatives exhibit promising activity against voltage-gated potassium channels.
  • Defluorination Studies : The defluorination capabilities of Pseudomonas putida provide insights into bioremediation strategies for fluorinated environmental pollutants. This study emphasizes the ecological relevance of the compound in microbial metabolism.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, we can compare it with related compounds:

Compound NameMolecular FormulaUnique Features
2,2-Difluoro-1,3-benzodioxoleC8H4F2O4Lacks carbonyl chloride functionality
1,3-Benzodioxole-5-carboxylic acidC8H6O4Contains carboxylic acid instead of carbonyl chloride
4-FluorobenzodioxoleC8H6F2O3Different substitution pattern on the benzene ring
BenzodioxoleC8H6O3No fluorine substitution

This table illustrates how the presence of fluorine and carbonyl chloride distinguishes this compound from its analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-difluoro-1,3-benzodioxole-5-carbonyl chloride, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving halogenation and functional group transformations. For example, bromomethyl intermediates (e.g., 2,2-difluoro-5-bromomethyl-1,3-benzodioxole) are reacted with potassium cyanide in aqueous ethanol under reflux to form nitrile intermediates, followed by hydrolysis to carboxylic acids using KOH . Subsequent treatment with chlorinating agents (e.g., thionyl chloride or PCl₅) yields the acyl chloride. Key conditions include anhydrous solvents, controlled temperature (reflux at ~85°C), and stoichiometric excess of reagents to drive conversions. Yield optimization requires careful purification via recrystallization (e.g., heptane for solid products) .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from structural analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical. For example, in related 2,2-difluoro-1,3-benzodioxole derivatives, the aromatic protons (Ar-H) appear as multiplet signals between δ 6.97–7.04 ppm in 1^1H NMR, while the difluoro-benzodioxole moiety shows distinct 19^{19}F NMR shifts. The carbonyl chloride group can be confirmed via IR spectroscopy (C=O stretch ~1770 cm⁻¹) and mass spectrometry (m/z ~200–220 for molecular ion peaks) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to its reactive acyl chloride group, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid moisture to prevent hydrolysis to corrosive HCl. Spills should be neutralized with sodium bicarbonate and absorbed in inert material. Storage requires anhydrous conditions (desiccator) at 2–8°C .

Advanced Research Questions

Q. How can reaction yields be improved for intermediates like 2-(2,2-difluoro-1,3-benzodioxole-5-yl) acetonitrile?

  • Methodological Answer : Lower yields (e.g., 40% in nitrile formation) may arise from incomplete substitution or side reactions. Optimize solvent polarity (e.g., DMF for better nucleophilic displacement) and catalyst selection. Phase-transfer catalysts like bis(triphenylphosphoranylidene)ammonium chloride in DMSO improved fluorination yields in analogous reactions . Alternatively, microwave-assisted synthesis could reduce reaction times and improve efficiency .

Q. What contradictions exist in reported biological activities of fluorinated benzodioxole derivatives, and how can they be resolved?

  • Methodological Answer : Some studies report high antifungal activity for 2,2-difluoro-benzodioxole acetamides, while others note reduced efficacy against resistant strains. To resolve discrepancies, standardize bioassay conditions (e.g., MIC testing protocols) and validate target binding via molecular docking studies. Structural modifications, such as introducing heptafluoroisopropyl groups, enhance bioactivity by improving lipid solubility and target affinity .

Q. How does the electronic effect of the difluoro-benzodioxole moiety influence reactivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Density Functional Theory (DFT) calculations can quantify charge distribution, while Hammett substituent constants (σ) correlate reactivity trends. Experimental validation via kinetic studies under varying pH and solvent conditions is recommended .

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during storage or reaction workup?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, dichloromethane) and molecular sieves during reactions. For storage, seal containers under inert gas (argon/nitrogen). During workup, avoid aqueous phases unless immediate quenching is required. Derivatization to stable esters (e.g., methyl esters via methanol) preserves functionality for later reactivation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,2-Difluoro-1,3-benzodioxole-5-carbonyl chloride

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